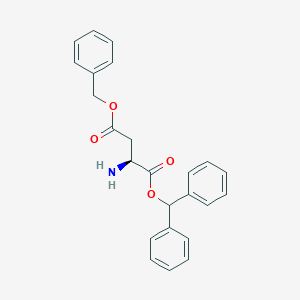
4-Benzyl 1-(diphenylmethyl) L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl 1-(diphenylmethyl) L-aspartate is a chemical compound that belongs to the class of aspartate derivatives. It is known for its applications in peptide synthesis and as a building block in organic synthesis. The compound has a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyl 1-(diphenylmethyl) L-aspartate typically involves the selective removal of one benzyl group from aspartic acid dibenzyl ester. This can be achieved through catalytic hydrogenation under controlled conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out at room temperature and atmospheric pressure until the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl 1-(diphenylmethyl) L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aspartate derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl 1-(diphenylmethyl) L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl 1-(diphenylmethyl) L-aspartate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Aspartic Acid 4-Benzyl Ester: Similar in structure but lacks the diphenylmethyl group.
β-Benzyl L-Aspartate: Another derivative of aspartic acid with a benzyl group attached to the β-carbon.
Uniqueness
4-Benzyl 1-(diphenylmethyl) L-aspartate is unique due to the presence of both benzyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and peptide chemistry .
Propiedades
Número CAS |
191930-77-5 |
|---|---|
Fórmula molecular |
C24H23NO4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
1-O-benzhydryl 4-O-benzyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C24H23NO4/c25-21(16-22(26)28-17-18-10-4-1-5-11-18)24(27)29-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17,25H2/t21-/m0/s1 |
Clave InChI |
HMFRRJWEZLPVRL-NRFANRHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
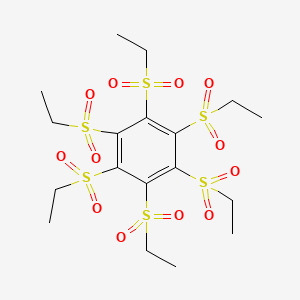
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
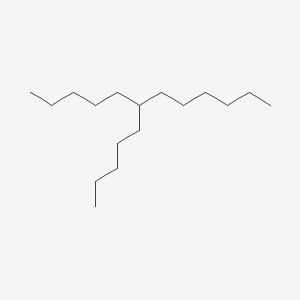
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
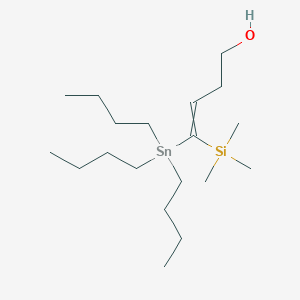
![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
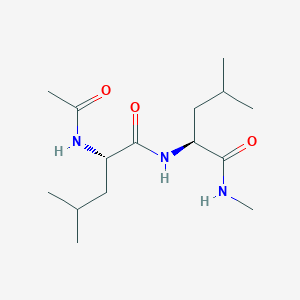
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
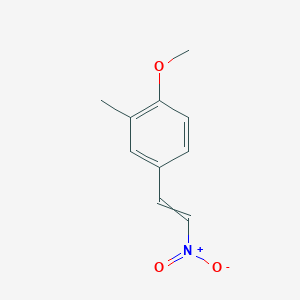
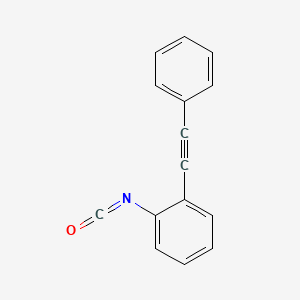
![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
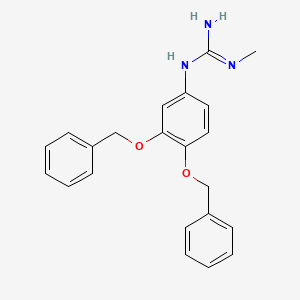
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
